(6S)-6-(Methoxymethyl)-2,2-dimethylmorpholine
Description
(6S)-6-(Methoxymethyl)-2,2-dimethylmorpholine is a chiral morpholine derivative characterized by a six-membered morpholine ring with a methoxymethyl group at the 6-position and two methyl groups at the 2-position. Morpholine derivatives are widely studied for their conformational flexibility, hydrogen-bonding capacity, and ability to modulate physicochemical properties such as solubility and lipophilicity .
Properties
IUPAC Name |
(6S)-6-(methoxymethyl)-2,2-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2)6-9-4-7(11-8)5-10-3/h7,9H,4-6H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQWSVQLLPTBPV-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)COC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CNC[C@H](O1)COC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(Methoxymethyl)-2,2-dimethylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as morpholine and formaldehyde.
Formation of Intermediate: The reaction of morpholine with formaldehyde in the presence of an acid catalyst leads to the formation of an intermediate compound.
Introduction of Methoxymethyl Group: The intermediate is then treated with methanol and a suitable base to introduce the methoxymethyl group at the 6th position.
Methylation: Finally, the compound is methylated at the 2nd position using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of (6S)-6-(Methoxymethyl)-2,2-dimethylmorpholine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(Methoxymethyl)-2,2-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution reactions using alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(6S)-6-(Methoxymethyl)-2,2-dimethylmorpholine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6S)-6-(Methoxymethyl)-2,2-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The methoxymethyl group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Substituent Influence on Physicochemical Properties
- Methoxymethyl vs. Methyl : The methoxymethyl group in the target compound enhances polarity compared to simple methyl substituents (e.g., (2S,6S)-2,6-dimethylmorpholine). This group may improve solubility in polar solvents while retaining moderate lipophilicity .
- Trifluoromethyl vs.
- Hydroxymethyl vs. Methoxymethyl : The hydroxymethyl group in tert-butyl (R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate increases hydrogen-bonding capacity, making it more hydrophilic than the target compound. This derivative is often used as a building block in drug synthesis .
Stereochemical and Conformational Considerations
- The 6S configuration in the target compound influences its three-dimensional conformation. Morpholine rings typically adopt chair conformations, with substituents occupying equatorial positions to minimize steric strain. For example, methyl (2S,6S:2R,6R)-6-(2-cyanoethyl)-4,6-dimethyl-2-morpholineacetate adopts a chair conformation with equatorial substituents, as confirmed by crystallographic data .
- Stereoisomerism impacts biological activity: The (6R)-configured hydroxymethyl derivative () demonstrates how chirality affects synthetic utility, whereas the (6S) configuration in the target compound may optimize interactions in enantioselective catalysis or receptor binding .
Collision Cross-Section and Analytical Data
- 2-(Methoxymethyl)-6-methylmorpholine () has a predicted collision cross-section (CCS) of 131.4 Ų for the [M+H]⁺ ion. This data aids in analytical identification using ion mobility spectrometry. The target compound’s CCS is expected to differ slightly due to its dimethyl substitution pattern .
Biological Activity
(6S)-6-(Methoxymethyl)-2,2-dimethylmorpholine is a morpholine derivative that exhibits significant biological activity due to its unique structural features, particularly the methoxymethyl group at the 6th position. This compound has garnered interest in various fields, including medicinal chemistry and biochemical research, for its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (6S)-6-(Methoxymethyl)-2,2-dimethylmorpholine is characterized by a morpholine ring substituted with a methoxymethyl group and two methyl groups at the 2nd position. This configuration imparts distinct chemical properties that influence its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₁₉NO₂ |
| Molecular Weight | 171.25 g/mol |
| Solubility | Soluble in organic solvents like ethanol and DMSO |
| Melting Point | Not reported |
The biological activity of (6S)-6-(Methoxymethyl)-2,2-dimethylmorpholine is primarily attributed to its interaction with various enzymes and receptors. The methoxymethyl group enhances its binding affinity to specific targets, leading to modulation of biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin biosynthesis.
- Cell Cycle Modulation : Research indicates that this compound may induce apoptosis in cancer cells by causing cell cycle arrest, particularly at the S phase.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent.
Biological Studies and Case Studies
Several studies have explored the biological activity of (6S)-6-(Methoxymethyl)-2,2-dimethylmorpholine:
- Anticancer Activity : A study demonstrated that this compound could effectively inhibit the proliferation of various cancer cell lines through apoptosis induction. The mechanism was linked to its ability to modulate signaling pathways involved in cell survival.
- Enzyme Interaction : In vitro assays revealed that (6S)-6-(Methoxymethyl)-2,2-dimethylmorpholine inhibits specific enzymes related to sulfur metabolism, suggesting potential applications in treating diseases associated with dysregulated sulfur compounds.
- Pharmacokinetic Properties : Research highlighted the compound's favorable pharmacokinetic profile, including good solubility and low microsomal clearance rates, which are critical for drug development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (6S)-6-(Methoxymethyl)-2,2-dimethylmorpholine, it is essential to compare it with related morpholine derivatives:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Morpholine | Basic structure without substitutions | Limited biological activity |
| N-Methylmorpholine | Methyl group at nitrogen | Enhanced activity but less than target compound |
| 2,2-Dimethylmorpholine | Two methyl groups at the 2nd position | Moderate activity; less selective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
